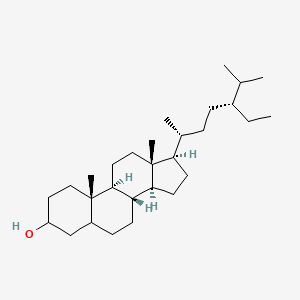

24alpha-Ethyl-5alpha-cholestan-3beta-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H52O |

|---|---|

Molecular Weight |

416.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

LGJMUZUPVCAVPU-XRMRLTDLSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of 24alpha-Ethyl-5alpha-cholestan-3beta-ol: A Technical Guide for Researchers

An in-depth exploration of the natural sources, biosynthesis, and analysis of Sitostanol, a phytosterol with significant interest in drug development and scientific research.

Introduction

24alpha-Ethyl-5alpha-cholestan-3beta-ol, more commonly known as sitostanol, is a saturated plant sterol with a chemical structure analogous to cholesterol.[1] This compound has garnered considerable attention within the scientific and pharmaceutical communities due to its established cholesterol-lowering properties.[1] Sitostanol is naturally present in a variety of plant-based foods, including whole grains, nuts, seeds, and vegetable oils.[1] Its primary mechanism of action involves the inhibition of cholesterol absorption in the intestine. This technical guide provides a comprehensive overview of the natural sources of sitostanol, its biosynthetic pathways in plants, and the analytical methodologies employed for its quantification.

Natural Sources and Quantitative Data

Sitostanol is found in a wide array of plant-based foods, albeit typically in lower concentrations than its unsaturated counterpart, β-sitosterol. The following tables summarize the quantitative data for sitostanol and related phytosterols in various natural sources.

Table 1: Sitostanol and Campestanol Content in Nuts and Seeds

| Food Source | Sitostanol (mg/100g) | Campestanol (mg/100g) |

| Almonds | >2 | Similar to Sitostanol |

| Brazil Nuts | >2 | Similar to Sitostanol |

| Hazelnuts | >2 | Similar to Sitostanol |

| Pine Nuts | >2 | Similar to Sitostanol |

| Pumpkin Seed Kernel | >2 | 1-12.7 |

| Wheat Germ | >2 | 1-12.7 |

| Sesame Seed | - | 1-12.7 |

| Pistachio Nuts | - | 1-12.7 |

| Sunflower Kernel | - | 1-12.7 |

Data compiled from a study on the phytosterol composition of nuts and seeds commonly consumed in the United States.[2][3]

Table 2: Phytosterol Content in Edible Oils (mg/g)

| Oil Type | β-Sitosterol | Campesterol | Stigmasterol |

| Corn Oil | 4.35 | High | High |

| Canola Oil | High | 1.84 | - |

| Hazelnut Oil | 0.472 | - | - |

This data highlights the abundance of β-sitosterol, the precursor to sitostanol, in common vegetable oils.[4]

Table 3: Phytosterol Content in Cereal Products (mg/100g)

| Cereal Product | β-Sitosterol | Campesterol | Stigmasterol | β-Sitostanol | Campestanol |

| Various Flours, Grains, Germs (Median) | 30.4 | 10.3 | 2.0 | 2.0 | 1.0 |

| Processed Cereals (Median) | 24.2 | 8.2 | 1.6 | 1.6 | 0.8 |

| Breads (Median) | 33.5 | 11.3 | 2.2 | 2.2 | 1.1 |

| Biscuits, Cakes, etc. (Median) | 32.2 | 10.9 | 2.1 | 2.1 | 1.0 |

This table presents the median concentrations of major phytosterols in various cereal-based foods, indicating that β-sitosterol is the predominant form.[5]

Biosynthesis of this compound (Sitostanol)

The biosynthesis of sitostanol in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene. Higher plants utilize a pathway that proceeds via cycloartenol as the initial cyclic precursor.[6] Through a series of enzymatic reactions including demethylation, isomerization, and alkylation at the C-24 position, cycloartenol is converted to various phytosterols.

The immediate precursor to sitostanol is β-sitosterol. The saturation of the double bond in the B ring of β-sitosterol yields sitostanol. The following diagram illustrates the key steps in the biosynthesis of major phytosterols, including the precursor to sitostanol.

Caption: Biosynthetic pathway of major phytosterols in plants.

Experimental Protocols for Quantification

The accurate quantification of sitostanol in natural sources requires robust analytical methodologies. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common techniques employed.

Sample Preparation: Saponification and Extraction

A crucial first step in the analysis of phytosterols from food matrices is the liberation of free sterols from their esterified and glycosidic forms. This is typically achieved through saponification.

Protocol for Saponification:

-

Sample Weighing: Accurately weigh a homogenized sample of the plant material (e.g., ground seeds, oil).

-

Alkaline Hydrolysis: Add a solution of ethanolic potassium hydroxide (e.g., 2 M) to the sample.

-

Heating: Heat the mixture under reflux for a specified period (e.g., 1 hour at 80°C) to facilitate the hydrolysis of sterol esters and glycosides.

-

Cooling and Extraction: After cooling, extract the unsaponifiable matter containing the free sterols using an organic solvent such as hexane or diethyl ether. This step is typically repeated multiple times to ensure complete extraction.

-

Washing and Drying: Wash the combined organic extracts with water to remove residual alkali and then dry the extract over an anhydrous salt (e.g., sodium sulfate).

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the crude sterol extract.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the separation and identification of phytosterols.

Workflow for GC-MS Analysis:

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phytosterol composition of nuts and seeds commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Biosynthesis of 24α-Ethyl-5α-cholestan-3β-ol (Sitostanol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

24α-Ethyl-5α-cholestan-3β-ol, commonly known as sitostanol, is a fully saturated phytostanol with significant applications in the food and pharmaceutical industries due to its cholesterol-lowering properties. Understanding its biosynthetic pathway is crucial for optimizing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of sitostanol, detailing the enzymatic steps from primary metabolites to the final saturated sterol. The guide includes a summary of quantitative data, detailed experimental protocols for sterol analysis, and visualizations of the key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Plant sterols, or phytosterols, are a diverse group of steroids that are essential components of plant cell membranes, analogous to cholesterol in animal cells.[1][2][3] Among these, sitostanol has garnered considerable attention for its ability to reduce the absorption of dietary cholesterol in humans.[4][5] Sitostanol is the saturated derivative of β-sitosterol, one of the most abundant phytosterols in the plant kingdom.[1] The biosynthesis of sitostanol is a complex, multi-step process that originates from the mevalonate pathway and involves a series of enzymatic reactions localized primarily in the endoplasmic reticulum.[3] This guide will elucidate this intricate pathway, providing a technical foundation for further research and development.

The Core Biosynthetic Pathway

The biosynthesis of sitostanol can be broadly divided into three major stages:

-

Isoprenoid Precursor Synthesis via the Mevalonate Pathway: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), from acetyl-CoA.[1]

-

Squalene and Cycloartenol Formation: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form cycloartenol, the first cyclic precursor in plant sterol synthesis.[6][7]

-

Modification of Cycloartenol to Sitosterol and subsequent reduction to Sitostanol: Cycloartenol undergoes a series of modifications, including demethylations, isomerizations, and alkylations, to yield various phytosterols, including β-sitosterol. The final step in sitostanol biosynthesis is the reduction of the C5-C6 double bond of sitosterol.

The key enzymatic steps and intermediates are detailed below.

From Acetyl-CoA to Cycloartenol

The initial steps of the pathway leading to the first cyclic sterol precursor are shared among most eukaryotes.

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate.[8]

-

Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl diphosphate (IPP), which can be isomerized to dimethylallyl diphosphate (DMAPP).[1]

-

IPP and DMAPP to Squalene: A series of condensations of IPP and DMAPP molecules leads to the formation of the 30-carbon molecule, squalene.

-

Squalene to 2,3-Oxidosqualene: Squalene monooxygenase (also known as squalene epoxidase) catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[8]

-

2,3-Oxidosqualene to Cycloartenol: In plants, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. This is a key branching point, as animals and fungi typically use lanosterol synthase to produce lanosterol.[6][9]

Conversion of Cycloartenol to β-Sitosterol

Cycloartenol undergoes a series of modifications to produce the diverse array of plant sterols. The pathway to β-sitosterol involves the following key transformations:

-

Opening of the Cyclopropane Ring: The cyclopropane ring of cycloartenol is opened by cyclopropyl sterol isomerase (CPI).[8]

-

Demethylation at C4 and C14: The methyl groups at the C4 and C14 positions are removed through a series of enzymatic reactions involving sterol methyl oxidases (SMO), 3β-hydroxysteroid dehydrogenases/C4-decarboxylases (3βHSD), and sterol-14-demethylase (C14DM).[8][10]

-

Isomerization and Reduction of Double Bonds: A series of isomerases and reductases modify the double bonds within the sterol nucleus. Key enzymes include sterol-Δ7-reductase (DWF5) and sterol-Δ5-desaturase (DWF7).[11]

-

Alkylation at C24: The ethyl group at the C24 position, characteristic of sitosterol, is introduced by two successive methylation reactions catalyzed by sterol-C24-methyltransferase 1 (SMT1) and sterol-C24-methyltransferase 2 (SMT2).[7][8]

Final Reduction to Sitostanol

The final step in the biosynthesis of 24α-Ethyl-5α-cholestan-3β-ol is the saturation of the C5-C6 double bond in the β-sitosterol molecule. This conversion is catalyzed by a sterol Δ5-reductase . While the specific enzyme responsible for this reduction in the de novo synthesis pathway in all plants is not definitively characterized in all species, this enzymatic activity is crucial for the formation of stanols from their corresponding sterols.

Quantitative Data

Quantitative data on the biosynthesis of sitostanol is crucial for metabolic engineering and understanding pathway flux. The following table summarizes available data from various studies.

| Parameter | Value | Organism/System | Reference |

| Sitosterol to Sitostanol Conversion | |||

| Sitostanol-induced reduction in cholesterol absorption | ~85% | Humans | [5] |

| Enzyme Activity | |||

| HMG-CoA Reductase | Rate-limiting step | Plants | [7] |

| Sterol Composition | |||

| β-sitosterol as a percentage of total sterols | Varies (often most abundant) | Plants | [1][3] |

| Sitostanol content in plant tissues | Generally lower than sitosterol | Plants | |

| Metabolic Flux | |||

| Contribution of lanosterol vs. cycloartenol pathway to sitosterol | 1.5% (lanosterol) in Arabidopsis seedlings | Arabidopsis thaliana | [6] |

Experimental Protocols

Accurate analysis of sitostanol and its precursors is essential for pathway elucidation and quantification.

Extraction of Sterols from Plant Tissue

This protocol is based on the widely used Bligh-Dyer method for lipid extraction.

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Glass culture tubes

Procedure:

-

Homogenize 1 gram of fresh plant tissue in a mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

-

Transfer the homogenized tissue to a glass culture tube.

-

Add 6 ml of a chloroform:methanol (1:2, v/v) mixture to the tube.

-

Vortex the sample vigorously for 1 minute.

-

Centrifuge at 2,600 rpm for 10 minutes to pellet the insoluble material.[12]

-

Transfer the supernatant to a new glass tube.

-

Add 2 ml of chloroform and 2 ml of PBS to the supernatant.

-

Vortex for 30 seconds and centrifuge at 2,600 rpm for 5 minutes to separate the phases.

-

The lower chloroform phase, containing the lipids (including sterols), is carefully collected.

-

The solvent is evaporated under a stream of nitrogen gas.

-

The dried lipid extract is resuspended in an appropriate solvent for analysis (e.g., 95% methanol).[12]

Saponification of Steryl Esters (Optional)

To analyze total sterols (free and esterified), a saponification step is required.

Materials:

-

Dried lipid extract

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)

-

Hexane

-

Water

Procedure:

-

Redissolve the dried lipid extract in 2 ml of ethanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the steryl esters.

-

After cooling, add 2 ml of water and 4 ml of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The upper hexane phase, containing the free sterols, is collected.

-

Repeat the hexane extraction twice more.

-

Combine the hexane extracts and evaporate to dryness under nitrogen.

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of sterols.

Derivatization:

-

Sterols are often derivatized to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.[13]

-

The dried sterol extract is incubated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 70°C for 30 minutes.

GC-MS Conditions (Example):

-

GC Column: DB-35MS or equivalent (e.g., 25m x 0.20mm, 0.33µm film thickness).[13]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.[13]

-

Oven Temperature Program: Start at 100°C, ramp to 250°C at 25°C/min, then to 300°C at 5°C/min, and hold for 10 minutes.

-

MS Detector: Operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Quantification:

-

Quantification is typically performed using an internal standard (e.g., epicoprostanol or deuterated sterol standards) added at the beginning of the extraction process.

-

A calibration curve is generated using authentic standards of sitostanol and other relevant sterols.

Visualizations

Biosynthetic Pathway from Acetyl-CoA to Sitostanol

Caption: Overview of the sitostanol biosynthetic pathway.

Experimental Workflow for Sterol Analysis

References

- 1. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary sitostanol reciprocally influences cholesterol absorption and biosynthesis in hamsters and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 8. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. De novo phytosterol synthesis in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

What is the structure of sitostanol?

An In-depth Technical Guide to the Structure of Sitostanol

Introduction

Sitostanol is a saturated phytosterol, or plant stanol, found in a variety of plant-based foods such as nuts, seeds, and vegetable oils. It is structurally analogous to cholesterol but possesses distinct features, primarily in its side chain and the saturation of its steroid nucleus. As a C29 stanol, it is of significant interest to researchers, particularly in the fields of nutrition, cardiovascular health, and drug development, due to its well-documented ability to reduce the intestinal absorption of cholesterol. This guide provides a comprehensive technical overview of the chemical structure of sitostanol, supported by quantitative data, experimental protocols, and logical diagrams for researchers, scientists, and drug development professionals.

Chemical Structure of Sitostanol

Sitostanol, also known as stigmastanol, is defined by a tetracyclic cyclopenta[a]phenanthrene skeleton. Its systematic chemical nomenclature and structural identifiers provide a precise description of its complex three-dimensional architecture.

2.1 Nomenclature and Chemical Identity

-

IUPAC Name : (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.

-

Synonyms : β-Sitostanol, 5α-Stigmastan-3β-ol, Dihydro-β-sitosterol, 24α-Ethylcholestanol.

-

Chemical Formula : C₂₉H₅₂O.

2.2 Core Structure and Stereochemistry The core of sitostanol is a rigid four-ring steroid nucleus. Unlike its precursor, β-sitosterol, sitostanol lacks the double bond between carbons 5 and 6 in the B-ring, resulting in a fully saturated structure. This saturation is a key feature, contributing to its distinct physical properties and biological activity.

The stereochemistry is critical to its identity:

-

3β-hydroxyl group : The hydroxyl group at the C-3 position is in the beta configuration, meaning it projects above the plane of the ring system.

-

5α-configuration : The hydrogen atom at the C-5 position is in the alpha configuration, resulting in a trans fusion between the A and B rings. This creates a relatively flat, planar conformation for the A/B ring system.

2.3 Side Chain Attached at the C-17 position of the D-ring is an aliphatic side chain. The key feature that distinguishes sitostanol from other stanols like campestanol is the presence of an ethyl group at the C-24 position.

Physicochemical Properties

The quantitative properties of sitostanol are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source(s) |

| CAS Number | 83-45-4 | |

| Molecular Weight | 416.72 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Boiling Point | 139.4 to 139.8 °C | |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform. | |

| InChI | InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| InChIKey | LGJMUZUPVCAVPU-HRJGVYIJSA-N | |

| Canonical SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC(C)C |

Experimental Protocols

4.1 Synthesis from β-Sitosterol Sitostanol is commercially produced via the catalytic hydrogenation of β-sitosterol. This process saturates the C5-C6 double bond in the B-ring of the steroid nucleus.

-

Methodology :

-

Reactant : Pure β-sitosterol is dissolved in a suitable organic solvent, such as ethyl acetate.

-

Catalyst : A palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is added to the solution.

-

Reaction Conditions : The mixture is subjected to a hydrogen gas atmosphere under pressure. The reaction proceeds at a controlled temperature until hydrogen uptake ceases.

-

Purification : The catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude sitostanol is purified, typically by recrystallization from a solvent like ethanol, to yield a high-purity product.

-

An In-depth Technical Guide to the Discovery and History of Stigmastanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a saturated phytosterol, has garnered significant attention for its cholesterol-lowering properties, forming the basis of various functional foods and nutraceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of stigmastanol, intended for researchers, scientists, and professionals in drug development. It details the initial isolation and characterization, the evolution of its synthesis, and the pivotal experiments that established its role in cardiovascular health. The document includes structured data on its physicochemical properties, detailed experimental methodologies from key historical studies, and visual representations of its synthesis and mechanism of action to facilitate a deeper understanding of this important molecule.

Introduction: From Obscurity to a Key Player in Cholesterol Management

Stigmastanol (also known as β-sitostanol or dihydro-β-sitosterol) is a plant-derived sterol that is the saturated counterpart to the more commonly known phytosterol, β-sitosterol. Unlike its unsaturated relatives, stigmastanol is found in smaller quantities in nature. Its significance in human health, particularly in the management of hypercholesterolemia, has been a subject of extensive research for over half a century. This guide traces the scientific journey of stigmastanol from its early discovery to its current status as a well-established cholesterol-lowering agent.

The Genesis of Stigmastanol: Discovery and Early Characterization

The history of stigmastanol is intrinsically linked to the broader exploration of phytosterols in the early 20th century. While the exact first isolation of stigmastanol from a natural source is not as clearly documented as that of its unsaturated precursor, stigmasterol, its existence was confirmed through the hydrogenation of sitosterol.

One of the earliest comprehensive reviews of plant sterols by Bergmann in 1950 noted that stigmastanol (referred to as dihydro-β-sitosterol) was a minor constituent in the sterol mixtures of various plant oils, including corn oil, wheat-germ oil, and cottonseed oil.[1] The initial characterization of these phytosterols relied on classical chemical techniques.

Key Historical Milestone: The groundwork for understanding sterol chemistry was laid by the Nobel laureate Adolf Windaus in the early 1900s for his research on the constitution of sterols.[2][3] While his work focused primarily on cholesterol and ergosterol, it provided the foundational knowledge of the steroid nucleus, which was essential for the later identification of stigmastanol.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of stigmastanol have been refined over time with the advancement of analytical techniques. The following table summarizes key quantitative data for stigmastanol, with comparisons to its precursor, stigmasterol, where relevant.

| Property | Stigmastanol | Stigmasterol | Reference(s) |

| Molecular Formula | C29H52O | C29H48O | [4][5] |

| Molar Mass | 416.734 g·mol−1 | 412.70 g·mol−1 | [4][5] |

| Melting Point | 139.4 to 139.8 °C | 160 to 164 °C | [4][5] |

| Optical Rotation [α]D | +25° | - | [1] |

| Solubility | Insoluble in water; soluble in alcohols | Insoluble in water; very soluble in benzene, ethyl ether, ethanol | [4][5][6] |

Experimental Protocols: From Historical Isolation to Modern Synthesis

The methodologies for obtaining stigmastanol have evolved significantly from early, arduous isolation from natural sources to efficient chemical synthesis.

Early Isolation and Characterization Techniques (Early to Mid-20th Century)

The initial isolation of phytosterols, including the minor component stigmastanol, involved a multi-step process:

-

Extraction: The unsaponifiable matter was extracted from plant oils using organic solvents.

-

Saponification: The extracted lipid fraction was treated with a strong alkali (e.g., potassium hydroxide in ethanol) to hydrolyze fatty acid esters.

-

Fractional Crystallization: The resulting mixture of free sterols was separated based on differential solubility in various solvents. This was a challenging process due to the similar physicochemical properties of the different phytosterols.

-

Characterization: Identification was based on melting point determination, optical rotation measurements, and elemental analysis.

Chemical Synthesis: The Advent of Hydrogenation

The most common method for producing stigmastanol is through the catalytic hydrogenation of β-sitosterol or stigmasterol. This process saturates the double bonds in the sterol nucleus and/or the side chain.

Key Experimental Protocol: Catalytic Hydrogenation of Stigmasterol

A representative protocol for the synthesis of stigmastanol involves the following steps:

-

Dissolution: Stigmasterol is dissolved in a suitable organic solvent (e.g., ethyl acetate).

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere under pressure and stirred at a controlled temperature.

-

Filtration and Crystallization: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude stigmastanol is then purified by recrystallization from a solvent such as methanol.

The synthesis of β-sitosterol from stigmasterol often results in the formation of stigmastanol as a byproduct due to the complete saturation of the side chain.[7][8]

Diagram of Stigmastanol Synthesis

Caption: Synthesis pathways to stigmastanol.

The Discovery of Cholesterol-Lowering Properties: A Historical Timeline

The recognition of the health benefits of plant stanols, including stigmastanol, was a gradual process built upon decades of research into phytosterols.

-

1950s: Initial studies demonstrate that dietary plant sterols can reduce serum cholesterol levels in animals and humans.[2][9] The prevailing hypothesis at this time was that phytosterols competitively inhibit the absorption of cholesterol in the intestine.[2][9]

-

1980s-1990s: Research intensifies on the differential effects of plant sterols versus their saturated counterparts, plant stanols. Early clinical studies begin to show that plant stanols are more effective at lowering cholesterol than plant sterols and are less absorbed by the body.

-

1995: A landmark study by Miettinen and colleagues, along with the launch of the stanol ester-enriched margarine Benecol, brings widespread attention to the potent cholesterol-lowering effects of sitostanol (a major component of which is stigmastanol).[3][10] This marks a turning point in the use of phytosterols in functional foods.

Key Clinical Trials

Numerous clinical trials have since validated the efficacy of plant stanols in reducing LDL cholesterol. A meta-analysis of randomized controlled trials has shown that a daily intake of approximately 2.5 grams of plant sterols/stanols can reduce LDL cholesterol by up to 10%.[2][9]

Mechanism of Action: From Competitive Inhibition to Modern Understanding

The primary mechanism by which stigmastanol lowers cholesterol is through the inhibition of intestinal cholesterol absorption.

Early Hypothesis: Micellar Competition

The initial theory proposed that because of their structural similarity to cholesterol, plant stanols compete with cholesterol for incorporation into mixed micelles in the intestinal lumen.[2][9] These micelles are essential for the transport of lipids to the intestinal wall for absorption. By displacing cholesterol from these micelles, stigmastanol reduces the amount of cholesterol available for absorption.

Current Understanding: Interference with Cellular Transport

More recent research has expanded on this initial hypothesis, suggesting a more complex interplay with cellular machinery. It is now believed that plant stanols also interfere with the transporters responsible for cholesterol uptake into enterocytes, the cells lining the small intestine. Furthermore, once inside the enterocytes, plant stanols may promote the efflux of cholesterol back into the intestinal lumen via ATP-binding cassette (ABC) transporters.

Diagram of Stigmastanol's Mechanism of Action

Caption: Mechanism of cholesterol absorption inhibition by stigmastanol.

Conclusion and Future Directions

The journey of stigmastanol from a minor, often overlooked phytosterol to a key component in the dietary management of cholesterol is a testament to decades of persistent scientific inquiry. While its primary mechanism of action is well-established, further research may yet uncover more subtle biological effects. For drug development professionals, the story of stigmastanol serves as a powerful example of how naturally occurring compounds can be harnessed to address significant public health challenges. Future research is likely to focus on optimizing the delivery and efficacy of stanol-based therapies and exploring their potential synergistic effects with other lipid-lowering agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. History and development of plant sterol and stanol esters for cholesterol-lowering purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stigmasterol - Wikipedia [en.wikipedia.org]

- 6. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of plant sterols and stanols on intestinal cholesterol metabolism: suggested mechanisms from past to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progress and perspectives in plant sterol and plant stanol research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 24α-Ethyl-5α-cholestan-3β-ol (Sitostanol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of 24α-Ethyl-5α-cholestan-3β-ol, a saturated plant sterol commonly known as sitostanol. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Core Physical and Chemical Properties

24α-Ethyl-5α-cholestan-3β-ol is a stanol, which is a saturated derivative of the plant sterol β-sitosterol. The saturation of the double bond in the sterol ring structure contributes to its distinct physical and chemical characteristics.

| Property | Value | Reference |

| Systematic Name | (3β,5α)-Stigmastan-3-ol | [1][2] |

| Common Name | Sitostanol, Dihydro-β-sitosterol | [1][2] |

| CAS Number | 83-45-4 | [1] |

| Molecular Formula | C₂₉H₅₂O | [1][2][3] |

| Molecular Weight | 416.72 g/mol | [1][2][3] |

| Melting Point | 144 °C | [1] |

| Boiling Point | Not explicitly available. | |

| Solubility | Insoluble in water. Sparingly soluble in vegetable oils.[4] A similar compound, β-sitosterol, exhibits highest solubility in ethyl acetate, followed by acetone, ethanol, n-hexane, and is least soluble in methanol.[5] |

Experimental Protocols

Synthesis: Catalytic Hydrogenation of β-Sitosterol

The primary method for the synthesis of sitostanol is the catalytic hydrogenation of β-sitosterol. This process involves the saturation of the C5-C6 double bond in the β-sitosterol molecule.

General Protocol:

-

Catalyst Preparation: A palladium on carbon (Pd/C) catalyst is typically used. The catalyst is activated prior to use.

-

Reaction Setup: β-sitosterol is dissolved in an appropriate organic solvent, such as ethyl acetate or ethanol, in a high-pressure reactor.

-

Hydrogenation: The activated catalyst is added to the solution. The reactor is then purged with hydrogen gas and pressurized. The reaction mixture is stirred at a specific temperature and pressure for a defined period to ensure complete hydrogenation.

-

Catalyst Removal: After the reaction, the catalyst is removed by filtration.

-

Purification: The crude sitostanol is purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield a crystalline solid.

-

Characterization: The final product is characterized by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Synthesis workflow for Sitostanol.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the separation, identification, and quantification of phytosterols, including sitostanol.[6]

General Protocol:

-

Sample Preparation:

-

Saponification: If the sample contains esterified sterols, it is first saponified using an ethanolic potassium hydroxide solution to hydrolyze the esters and liberate the free sterols.[7]

-

Extraction: The free sterols are then extracted from the saponified mixture using a non-polar solvent like n-hexane.[7]

-

Derivatization: To increase volatility and improve chromatographic separation, the hydroxyl group of the sterols is derivatized, commonly by silylation using an agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[7]

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC system.

-

Separation: The sample components are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to achieve optimal separation.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer. Electron impact (EI) ionization is commonly used.[6] The resulting mass spectra provide a molecular fingerprint for each compound, allowing for identification by comparison to spectral libraries.

-

Quantification: Quantification is typically performed using an internal standard and by integrating the peak areas of the characteristic ions.

-

GC-MS analysis workflow for Sitostanol.

Biological Activity and Signaling Pathways

The primary and most well-documented biological activity of sitostanol is its ability to lower plasma cholesterol levels.[8][9] This effect is attributed to its structural similarity to cholesterol, which allows it to interfere with cholesterol absorption in the intestine.

Cholesterol Absorption Inhibition

Sitostanol is poorly absorbed by the human body.[10] Its cholesterol-lowering effect is primarily mediated through the following mechanisms in the intestinal lumen:

-

Displacement from Micelles: Sitostanol competes with cholesterol for incorporation into bile salt micelles, which are essential for the solubilization and subsequent absorption of dietary fats and cholesterol.[11][12] By displacing cholesterol from these micelles, sitostanol reduces the amount of cholesterol available for absorption by enterocytes.

-

Inhibition of Cholesterol Esterification: There is some evidence to suggest that phytosterols may hinder the rate of cholesterol esterification within intestinal cells, a crucial step for the packaging of cholesterol into chylomicrons for transport into the bloodstream.[13]

-

Increased Bile Salt Excretion: Some studies indicate that phytosterols may increase the excretion of bile salts.[13]

Mechanism of cholesterol absorption inhibition by Sitostanol.

Other Potential Signaling Pathways

While the primary focus of sitostanol research has been on its effects on cholesterol metabolism, some studies on phytosterols in general suggest potential interactions with other cellular signaling pathways:

-

Sphingomyelin Cycle: Phytosterols have been shown to affect the sphingomyelin cycle, leading to an increased production of ceramide, which can, in turn, alter signal transduction pathways related to cell growth and apoptosis.[14]

-

Membrane Fluidity: By incorporating into cell membranes, phytosterols can alter membrane fluidity, which may influence the activity of membrane-bound enzymes and receptors, thereby affecting various signal transduction processes.[14]

Further research is required to fully elucidate the specific signaling pathways directly modulated by 24α-Ethyl-5α-cholestan-3β-ol and their implications for human health beyond cholesterol reduction.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. larodan.com [larodan.com]

- 3. 24-Ethyl-5beta-cholestan-3alpha-ol | C29H52O | CID 15559399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.aalto.fi [research.aalto.fi]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of hypocholesterolemic activity of beta-sitosterol and beta-sitostanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sitostanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 10. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of sitosterol and sitostanol on micellar solubility of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Sitosterol and Sitostanol on Micellar Solubility of Cholesterol [jstage.jst.go.jp]

- 13. academic.oup.com [academic.oup.com]

- 14. Phytosterols in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Sitostanol in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitostanol, a fully saturated derivative of the ubiquitous plant sterol β-sitosterol, presents a compelling yet underexplored area within plant biology. While its role in human health as a cholesterol-lowering agent is well-documented, its intrinsic biological functions within the plant kingdom remain largely enigmatic. This technical guide synthesizes the current understanding of phytosterol biosynthesis and function to infer the likely roles of sitostanol in plants. Drawing parallels with its unsaturated counterpart, β-sitosterol, this document explores its probable involvement in membrane structure and integrity, stress responses, and as a potential metabolic intermediate. This guide also outlines the experimental protocols for phytosterol analysis, which are adaptable for the specific investigation of sitostanol, and highlights the significant knowledge gaps that present opportunities for future research.

Introduction to Phytosterols in Plants

Phytosterols, or plant sterols, are a class of steroid alcohols that are integral components of plant cell membranes.[1] Structurally similar to cholesterol in animal cells, they play crucial roles in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes.[2] The most abundant phytosterols in the plant kingdom are β-sitosterol, stigmasterol, and campesterol. These compounds are not only fundamental to the structural integrity of the cell but also serve as precursors for the synthesis of bioactive molecules, such as brassinosteroid hormones, which are vital for plant growth and development.[3][4] Furthermore, fluctuations in phytosterol composition have been linked to plant responses to both biotic and abiotic stresses.[5][6]

Sitostanol is a plant stanol, which is a saturated phytosterol lacking any double bonds in the sterol ring structure.[7] It is derived from β-sitosterol through the saturation of the double bond at the C-5 position. While present in smaller quantities compared to its unsaturated counterpart, its structural characteristics suggest a parallel, albeit potentially distinct, role in plant physiology.

Biosynthesis of Phytosterols: The Path to Sitostanol

The biosynthesis of phytosterols is a complex process that occurs primarily in the endoplasmic reticulum. It begins with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3]

The key steps in the post-squalene pathway leading to the major phytosterols are:

-

Cyclization of 2,3-Oxidosqualene: In higher plants, the linear precursor 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. This is a key branching point that distinguishes plant sterol synthesis from that of fungi and mammals, which primarily use lanosterol synthase (LAS) to produce lanosterol.[8] However, a secondary pathway involving lanosterol has been identified in some plants like Arabidopsis.[8]

-

Demethylation and Isomerization: Cycloartenol undergoes a series of enzymatic reactions, including demethylations at the C-4 and C-14 positions and isomerization of the cyclopropane ring, to yield various sterol intermediates.

-

Side-Chain Alkylation: A crucial step in determining the diversity of phytosterols is the alkylation of the side chain at the C-24 position, catalyzed by sterol methyltransferases (SMTs).[9] This leads to the formation of campesterol (a C28 sterol) and β-sitosterol (a C29 sterol).

-

Formation of Sitostanol: Sitostanol is formed through the saturation of the C-5 double bond of β-sitosterol. The specific enzyme responsible for this hydrogenation step in plants is not well-characterized, but it is a critical reaction that converts a planar unsaturated sterol into a more conformationally flexible saturated stanol.

Visualizing the Phytosterol Biosynthetic Pathway

Caption: Generalized phytosterol biosynthetic pathway in plants.

Biological Roles of Phytosterols and Inferred Functions of Sitostanol

While direct experimental evidence for the specific roles of sitostanol in plants is lacking, its functions can be inferred from its structural similarity to β-sitosterol and the general roles of phytosterols.

Membrane Structure and Function

Phytosterols are essential for maintaining the integrity and functionality of plant cell membranes. They insert into the phospholipid bilayer, where they modulate membrane fluidity and permeability.[10] The planar structure of unsaturated sterols like β-sitosterol is thought to increase membrane rigidity and order. In contrast, the saturated ring system of stanols like sitostanol may impart different biophysical properties to the membrane, potentially increasing its flexibility. This could be crucial for plant adaptation to varying environmental conditions, such as temperature stress.[11]

Role in Stress Responses

Plants modulate their sterol composition in response to various biotic and abiotic stresses.[6] Changes in the ratio of different sterols can alter membrane properties, affecting the function of embedded proteins involved in stress signaling and transport. It is plausible that the conversion of sitosterol to sitostanol is a regulated process that contributes to the fine-tuning of membrane characteristics under stress conditions, although this remains to be experimentally verified.

Precursor for Bioactive Molecules

Certain phytosterols are precursors to brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes.[4][12] Campesterol is the primary precursor for the most active brassinosteroids.[9] While there is no current evidence to suggest that sitostanol is a direct precursor to any known signaling molecules, its formation from sitosterol, a major membrane component, implies a potential role in regulating the pool of available sterols for various metabolic pathways.

Quantitative Data on Phytosterol Composition

Quantitative data on the phytosterol content in plants is extensive for the major sterols like β-sitosterol, campesterol, and stigmasterol. However, data specifically for sitostanol is sparse and often reported as a minor component. The following table summarizes representative data for major phytosterols in a model plant, Arabidopsis thaliana, to provide context. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Phytosterol | Concentration in Arabidopsis thaliana seedlings (µg/g FW) | Reference |

| β-Sitosterol | 107.13 | [13] |

| Campesterol | Not specified | |

| Stigmasterol | Not specified | |

| Sitostanol | 8.35 | [13] |

Experimental Protocols for Phytosterol Analysis

The analysis of sitostanol in plant tissues requires robust extraction and analytical techniques. The following protocols are generally applicable to the analysis of all phytosterols, including sitostanol.

Extraction and Saponification

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Lipid Extraction: Extract the total lipids from the homogenized tissue using a chloroform:methanol solvent system (e.g., 2:1, v/v).[14]

-

Saponification: To hydrolyze steryl esters and glycosides to free sterols, the lipid extract is saponified using a strong base, such as potassium hydroxide in ethanol.[15]

-

Extraction of Unsaponifiables: The unsaponifiable fraction, containing the free sterols, is then extracted with a non-polar solvent like n-hexane or diethyl ether.

Chromatographic Analysis

Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common method for the separation and quantification of phytosterols.[15]

-

Derivatization: Prior to GC analysis, the hydroxyl group of the sterols is typically derivatized (e.g., silylated) to increase their volatility and improve chromatographic separation.

-

GC-FID: Provides quantitative data based on the peak area relative to an internal standard.

-

GC-MS: Allows for both quantification and confident identification of individual sterols based on their mass spectra.[14]

High-performance liquid chromatography (HPLC) can also be used for phytosterol analysis and may not require derivatization.[16]

Visualizing the Experimental Workflow

Caption: General workflow for the extraction and analysis of phytosterols from plant tissues.

Future Directions and Knowledge Gaps

The biological role of sitostanol in plants is a nascent field with numerous opportunities for discovery. Key areas for future research include:

-

Identification of Biosynthetic Enzymes: The specific enzyme(s) responsible for the conversion of sitosterol to sitostanol in plants need to be identified and characterized.

-

Quantitative Profiling: Comprehensive studies are required to quantify the levels of sitostanol in a wide range of plant species, tissues, and developmental stages, as well as under different environmental conditions.

-

Functional Genomics: The use of genetic approaches, such as the generation and characterization of mutants with altered sitostanol levels, will be crucial to elucidate its specific physiological functions.

-

Biophysical Studies: Investigating the effects of sitostanol on the biophysical properties of artificial and natural plant membranes will provide insights into its role in membrane organization and function.

Conclusion

While sitostanol remains a minor and relatively understudied component of the plant phytosterol profile, its structural relationship to the abundant and functionally significant β-sitosterol suggests that it likely plays a more important role in plant biology than is currently appreciated. This technical guide has provided a framework for understanding the potential functions of sitostanol by drawing on the extensive knowledge of general phytosterol biology. The outlined experimental protocols and the identification of key knowledge gaps are intended to stimulate and guide future research into the enigmatic role of this saturated sterol in the life of plants. Unraveling the specific functions of sitostanol will not only enhance our fundamental understanding of plant biochemistry and physiology but may also open new avenues for crop improvement and the development of novel plant-derived products.

References

- 1. Phytosterol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 4. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytosterols & Their role on Drought Stress in Plants - Elicit Plant [elicit-plant.com]

- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 10. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of phytosterols in plant adaptation to temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 13. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. mdpi.com [mdpi.com]

Unveiling 24α-Ethyl-5α-cholestan-3β-ol in the Marine Realm: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

24α-Ethyl-5α-cholestan-3β-ol, a C29 saturated plant sterol commonly known as sitostanol or stigmastanol, is a fascinating, yet not extensively studied, molecule within the complex chemical ecology of marine environments. While its unsaturated counterpart, β-sitosterol, is more commonly reported, sitostanol's presence in various marine organisms, from macroalgae to invertebrates, points to its potential ecological significance and intriguing biological activities. For drug development professionals, the well-documented cholesterol-lowering effects of plant stanols in humans make their marine-derived counterparts a subject of interest for novel therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on 24α-ethyl-5α-cholestan-3β-ol in marine organisms, focusing on its quantitative distribution, detailed experimental protocols for its analysis, and its known and potential biological roles.

Introduction to 24α-Ethyl-5α-cholestan-3β-ol

24α-Ethyl-5α-cholestan-3β-ol is a fully saturated derivative of β-sitosterol. The absence of a double bond in the steroid nucleus makes it a stanol. This structural feature is key to its high stability and its primary mechanism of action in reducing cholesterol absorption in the intestine. In marine ecosystems, its presence is likely a result of the biohydrogenation of dietary β-sitosterol by marine organisms or their associated microbial symbionts.

Quantitative Distribution in Marine Organisms

The concentration of 24α-ethyl-5α-cholestan-3β-ol varies significantly among different marine species. While data remains somewhat scarce compared to other major sterols, some studies have provided valuable quantitative insights.

| Marine Organism | Phylum/Class | Concentration of 24α-Ethyl-5α-cholestan-3β-ol | Analytical Method | Reference |

| Stoechospermum marginatum | Phaeophyceae (Brown Algae) | 90.34 mg/100 g dry weight | GC-MS | [1] |

| Padina australis | Phaeophyceae (Brown Algae) | Detected, lower than in S. marginatum | GC-MS | [1] |

| Ahnfeltiopsis pygmaea | Rhodophyceae (Red Algae) | Detected, lower than in S. marginatum | GC-MS | [1] |

This table will be expanded as more quantitative data becomes available.

Experimental Protocols: Isolation and Quantification

The analysis of 24α-ethyl-5α-cholestan-3β-ol from marine organisms typically involves a multi-step process encompassing lipid extraction, saponification, and chromatographic analysis.

Total Lipid Extraction

A common and effective method for extracting total lipids from marine biomass is a modified Bligh-Dyer method using a chloroform/methanol solvent system.

-

Procedure:

-

Homogenize the lyophilized (freeze-dried) marine organism sample.

-

Add a mixture of chloroform and methanol (e.g., 1:2 v/v) to the homogenized sample.

-

Vortex the mixture vigorously to ensure thorough lipid extraction.

-

Add chloroform and water to the mixture to induce phase separation.

-

Centrifuge the sample to pellet the solid material and clearly separate the organic (chloroform) and aqueous phases.

-

Carefully collect the lower chloroform layer, which contains the total lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Saponification (Alkaline Hydrolysis)

Saponification is a crucial step to cleave ester linkages, particularly in steryl esters, to liberate the free sterols for analysis.

-

Procedure:

-

Dissolve the total lipid extract in an ethanolic or methanolic potassium hydroxide (KOH) solution.

-

Reflux the mixture or heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis.

-

After cooling, add water and extract the unsaponifiable matter (which includes the sterols) with a non-polar solvent such as n-hexane or diethyl ether.

-

Repeat the extraction of the aqueous phase multiple times to maximize the recovery of sterols.

-

Combine the organic extracts and wash with water to remove any remaining alkali.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

To improve volatility and chromatographic resolution, the hydroxyl group of the sterols is typically derivatized before GC-MS analysis.

-

Procedure:

-

Dissolve the unsaponifiable lipid fraction in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-70°C) for about 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Analyze the derivatized sample by GC-MS.

-

GC Conditions: A capillary column suitable for sterol analysis (e.g., DB-5ms or HP-5ms) is used. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to separate the different sterols.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Identification of 24α-ethyl-5α-cholestan-3β-ol-TMS ether is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: The concentration is determined by comparing the peak area of the compound with the peak area of an internal standard (e.g., 5α-cholestane) of a known concentration, which is added to the sample before extraction.

-

Biological Activities and Signaling Pathways

Role in Marine Organisms

The specific biological roles of 24α-ethyl-5α-cholestan-3β-ol in marine organisms are not well-elucidated. However, based on the known functions of sterols in eukaryotes, its primary role is likely structural.

-

Membrane Fluidity and Stability: Like cholesterol in animal cells, phytosterols are integral components of cell membranes in algae and are obtained through the diet in invertebrates. They modulate membrane fluidity and permeability, which is crucial for adaptation to varying environmental conditions such as temperature and pressure. The rigid, planar structure of the stanol molecule helps to order the phospholipid acyl chains in the membrane, affecting its physical properties.

Potential for Drug Development: Human Health Implications

The primary interest in 24α-ethyl-5α-cholestan-3β-ol for drug development stems from its well-established role as a cholesterol-lowering agent in humans.

-

Mechanism of Action (Cholesterol Reduction): Plant stanols, including sitostanol, are structurally similar to cholesterol. When consumed, they compete with cholesterol for incorporation into micelles in the small intestine. This displacement reduces the amount of cholesterol that can be absorbed by the intestinal cells. The unabsorbed cholesterol is then excreted from the body. This mechanism provides a non-systemic approach to lowering blood LDL ("bad") cholesterol levels.

Future Directions and Conclusion

24α-Ethyl-5α-cholestan-3β-ol represents a molecule of interest at the intersection of marine biology and pharmacology. While its quantitative distribution and specific biological functions within marine ecosystems require further investigation, the established methodologies for its extraction and analysis provide a solid foundation for future research. For drug development, marine organisms could represent a novel and sustainable source of this potent cholesterol-lowering agent. Future studies should focus on:

-

Screening a wider range of marine organisms to identify rich sources of sitostanol.

-

Investigating the biosynthetic pathways leading to sitostanol formation in marine environments.

-

Elucidating the specific physiological roles of sitostanol in the source organisms.

-

Exploring the potential of marine-derived sitostanol and its derivatives for nutraceutical and pharmaceutical applications.

This guide serves as a foundational resource for researchers embarking on the study of this intriguing marine natural product.

References

The Geochemical Significance of Stigmastanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol (24β-ethyl-5α-cholestan-3β-ol), a saturated phytosterol, serves as a critical biomarker in geochemical and environmental studies. Its presence and relative abundance in various environmental matrices provide valuable insights into sources of organic matter, particularly in distinguishing between natural and anthropogenic inputs. This technical guide delves into the core geochemical significance of stigmastanol, detailing its formation, its utility as a tracer for fecal pollution and terrestrial runoff, and the analytical methodologies employed for its quantification.

Geochemical Origins and Formation

Stigmastanol is not typically synthesized in large quantities by primary producers. Instead, it is predominantly a diagenetic product formed in anoxic environments through the microbial reduction of β-sitosterol and the hydrogenation of stigmasterol.[1][2] Both β-sitosterol and stigmasterol are abundant phytosterols found in higher plants, making stigmastanol a key indicator of terrestrial organic matter input into aquatic and sedimentary systems.[3][4]

The transformation of these precursor sterols into stigmastanol occurs in environments such as anoxic sediments and the digestive tracts of herbivores.[2] This dual origin is crucial for its application in source tracking of organic matter.

Stigmastanol as a Geochemical Biomarker

The primary geochemical significance of stigmastanol lies in its application as a biomarker for tracing fecal contamination, particularly from herbivores, and for assessing the input of terrestrial plant matter.

Fecal Pollution Indicator

While coprostanol is the most widely recognized biomarker for human fecal pollution, stigmastanol is a valuable indicator of fecal matter from herbivores.[2][4] Ruminant animals, for instance, excrete significant amounts of stigmastanol derived from the plant sterols in their diet.[2] The analysis of stigmastanol in conjunction with other fecal stanols, such as coprostanol, allows for the differentiation between human and animal fecal sources in contaminated waters and sediments.[5]

Tracer of Terrestrial Organic Matter

Quantitative Data on Stigmastanol in Environmental Samples

The concentration of stigmastanol and its ratios to other sterols are critical for interpreting its geochemical significance. The following tables summarize representative quantitative data from various studies.

| Environmental Matrix | Location | Stigmastanol Concentration (ng/g dry weight) | Other Sterols Measured | Reference |

| River Biofilm | Barigüi River, Brazil | Present (quantification not specified for individual stanols) | Coprostanol, epicoprostanol, cholesterol, cholestanol, coprostanone | [8] |

| Estuarine Sediments | Cananéia-Iguape system, Brazil | Variable, part of total sterols ranging from 140 to 2784 | Campesterol, β-sitosterol, stigmasterol, cholesterol | [3] |

| River Sediments | Aurá River, Amazon, Brazil | Present at sites 1-3 and 5-6 | Coprostanol, stigmasterol, β-sitosterol | [4] |

| Estuarine Sediments | Itajaí-Açu, Brazil | Variable | Coprostanol, epicoprostanol, cholestanol, cholesterol, brassicasterol, stigmasterol, campesterol, β-sitosterol | [9] |

| Lagoon Sediments | Patos Lagoon, Brazil | Variable | Coprostanol, epicoprostanol, cholestanol, cholesterol, campesterol, stigmasterol, β-sitosterol | [10] |

Table 1: Representative Concentrations of Stigmastanol in Various Environmental Matrices.

| Diagnostic Ratio | Interpretation | Value Range | Reference |

| (Stigmastanol + β-Sitosterol) / Coprostanol | Differentiates between herbivore and human fecal sources. Higher values suggest greater herbivore input. | Varies depending on the specific sources in the catchment area. | [5] |

| Stigmastanol / (Stigmastanol + Stigmasterol) | Indicates the degree of microbial alteration of terrestrial organic matter. | Higher ratios suggest more extensive microbial processing. | [6] |

| Coprostanol / (Coprostanol + Cholestanol) | Indicates sewage contamination. | Values between 0.5 and 1.0 suggest sewage contamination. | [11] |

Table 2: Key Diagnostic Ratios Involving Stigmastanol for Source Apportionment.

Experimental Protocols for Stigmastanol Analysis

The accurate quantification of stigmastanol requires robust analytical methodologies. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

Sample Extraction and Preparation

-

Lipid Extraction: Lipids are typically extracted from sediment or water samples using organic solvents such as a mixture of dichloromethane and methanol.[13][14]

-

Saponification (Alkaline Hydrolysis): To release esterified sterols, the lipid extract is subjected to alkaline hydrolysis, often using a solution of potassium hydroxide in methanol. This step cleaves the fatty acid esters, yielding free sterols.[13]

-

Fractionation and Cleanup: The hydrolyzed extract is then partitioned into a non-polar solvent like hexane. Further cleanup is often necessary to remove interfering compounds. This can be achieved using column chromatography with silica gel or alumina.[3]

-

Derivatization (for GC-MS): To increase their volatility and improve chromatographic separation, free sterols are often derivatized to form trimethylsilyl (TMS) ethers or other suitable derivatives before GC-MS analysis.[3][15]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and quantification of sterols. A capillary column with a non-polar stationary phase is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target sterols.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative that may not require derivatization. Reversed-phase chromatography is commonly employed for separation, and detection is achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) coupled with a triple quadrupole mass spectrometer.[3][11]

Visualizing Key Pathways and Workflows

References

- 1. Stigmastanol - Wikipedia [en.wikipedia.org]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Sterols and sterol ratios to trace fecal contamination: pitfalls and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of potential sewage contamination by fecal sterol biomarkers adsorbed in natural biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distribution and sources of sterol biomarkers in sediments collected from a tropical estuary in Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Phytostanols in Environmental Science: A Technical Guide to their Application as Fecal Pollution Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phytostanols

Phytostanols are a group of saturated steroid alcohols that are found naturally in plants. They are the 5α-saturated derivatives of phytosterols, which are structurally similar to cholesterol but are synthesized exclusively by plants. The most abundant phytostanols in the environment are sitostanol and campestanol, which are derived from the hydrogenation of their corresponding phytosterols, β-sitosterol and campesterol. This conversion primarily occurs through microbial action in the digestive tracts of herbivorous animals and in the environment.

While phytosterols and their saturated counterparts, phytostanols, are of interest in medicine and nutrition for their cholesterol-lowering properties, in environmental science, their significance lies in their utility as robust biomarkers for tracing fecal pollution in aquatic and terrestrial systems. Their chemical stability, source specificity, and persistence in sediments make them invaluable tools for identifying and apportioning fecal contamination from different sources. This guide provides an in-depth overview of the core principles, methodologies, and data interpretation related to the use of phytostanols in environmental science.

Phytostanols as Biomarkers for Fecal Pollution

The core principle behind using phytostanols as fecal biomarkers is the difference in sterol and stanol profiles in the feces of various animals, which is a direct result of their diet and gut microbiome.

-

Human Fecal Signature : The feces of humans and other omnivores are characterized by high concentrations of coprostanol, a stanol produced by the microbial reduction of cholesterol in the gut.

-

Herbivore Fecal Signature : Herbivorous animals, on the other hand, consume large quantities of plant matter rich in phytosterols. Their gut microbiota hydrogenate these phytosterols into phytostanols, leading to feces with high concentrations of compounds like 24-ethylcoprostanol.

This distinction allows scientists to differentiate between human sewage and fecal matter from livestock or wildlife. Phytostanols are particularly useful because they are more resistant to degradation in the environment compared to fecal indicator bacteria, providing a more time-integrated signal of pollution.[1] Once incorporated into anoxic sediments, stanols can persist for extended periods, allowing for historical reconstruction of pollution events.[1]

Quantitative Data on Fecal Sterols and Stanols

The concentrations and ratios of various fecal sterols and stanols in environmental samples are used to identify the sources of fecal pollution. The following tables summarize key quantitative data from the literature.

Table 1: Typical Concentrations of Key Fecal Biomarkers in Pollution Sources

| Biomarker | Human Raw Sewage (µg/L) | Treated Sewage Effluent (µg/L) | Herbivore Feces (e.g., sheep) (µg/g) |

| Coprostanol | 6.0 - 47.5 | 0.03 - 3.8 | 121.9 ± 58.4 |

| Cholesterol | 15.6 | 0.05 - 1.0 | 45.8 ± 29.8 |

| β-Sitosterol | High | Variable | 169.2 ± 100.6 |

| 24-ethylcoprostanol | Low | Low | 214.2 ± 20.3 |

Note: Concentrations can vary significantly depending on the specific source, treatment level, and environmental conditions.

Table 2: Diagnostic Ratios for Fecal Source Tracking

| Ratio | Indicative Value | Interpretation |

| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 | Strong indication of sewage pollution.[2] |

| < 0.3 | Indicates absence of significant sewage contamination.[2] | |

| Epi-coprostanol / Coprostanol | < 0.2 | Untreated sewage input.[3] |

| > 0.8 | Treated sewage input.[4] | |

| Coprostanol / 24-ethylcoprostanol | > 1.5 | Suggests a predominantly human source of fecal pollution. |

| Coprostanol / Cholesterol | > 0.5 | Indicates sewage contamination over non-human fecal sources.[3] |

Experimental Protocols for Phytostanol Analysis

The analysis of phytostanols in environmental samples is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The following is a generalized protocol for the analysis of fecal sterols and stanols in sediment samples.

4.1 Sample Preparation and Extraction

-

Sample Collection and Storage : Collect sediment samples using a core or grab sampler. Store samples frozen at -20°C until analysis to minimize microbial alteration of the sterol profile.

-

Freeze-Drying and Homogenization : Lyophilize the sediment samples to remove water and then grind them into a fine, homogeneous powder.

-

Lipid Extraction :

-

Soxhlet Extraction : A common method involves extracting the lipids from the sediment using a Soxhlet apparatus with a solvent mixture such as dichloromethane:methanol (2:1 v/v) for 24-72 hours.

-

Pressurized Liquid Extraction (PLE) : A more rapid and efficient alternative to Soxhlet, using solvents like dichloromethane at elevated temperatures and pressures.

-

4.2 Saponification and Fractionation

-

Saponification : The extracted lipids are saponified to hydrolyze any esterified sterols and stanols into their free forms. This is typically achieved by refluxing the lipid extract with a solution of potassium hydroxide in methanol.

-

Extraction of Unsaponifiables : After saponification, the non-saponifiable lipid fraction, which contains the sterols and stanols, is extracted from the aqueous methanolic solution using a non-polar solvent like hexane or dichloromethane through liquid-liquid extraction.

-

Solid Phase Extraction (SPE) Cleanup : The extracted unsaponifiable fraction is further purified using SPE. A silica gel cartridge is commonly used to separate the sterols and stanols from more polar and non-polar interfering compounds.

4.3 Derivatization and Instrumental Analysis

-

Derivatization : To improve their volatility and chromatographic behavior for gas chromatography (GC) analysis, the hydroxyl groups of the sterols and stanols are derivatized. This is typically done by silylating the hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The derivatized extract is analyzed by GC-MS. A non-polar capillary column (e.g., DB-5ms) is used to separate the different sterol and stanol compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to achieve high sensitivity and selectivity for the target analytes.

-

Quantification : Quantification is performed using an internal standard (e.g., 5α-cholestane) that is added to the sample before extraction. Calibration curves are generated using authentic standards of the target sterols and stanols.

Visualizations: Workflows and Logical Relationships

Caption: Experimental workflow for the analysis of phytostanols in environmental samples.

Caption: Logical framework for fecal source tracking using phytostanol and sterol ratios.

Ecotoxicological Considerations

While the primary application of phytostanols in environmental science is as inert tracers, there is some evidence to suggest that their precursor compounds, phytosterols, may have biological effects at high concentrations. Studies have shown that phytosterols can exhibit estrogenic activity in fish and may act as endocrine disruptors in some mammals, such as the European polecat. However, these effects are typically observed at concentrations significantly higher than those found in most contaminated environments. At present, the general consensus is that phytostanols at environmentally relevant concentrations do not pose a significant ecotoxicological risk, and their value as stable biomarkers remains their most important characteristic in this field.

Conclusion

Phytostanols serve as a powerful and reliable tool in environmental science for the identification and apportionment of fecal pollution. Their source-specific signatures and environmental persistence offer distinct advantages over traditional microbial indicators. By employing rigorous analytical protocols and a logical framework for data interpretation based on diagnostic ratios, researchers can effectively trace pollution pathways and inform environmental management and remediation strategies. While potential ecotoxicological effects warrant consideration, the primary role of phytostanols in environmental science remains their application as robust chemical biomarkers.

References

24α-Ethyl-5α-cholestan-3β-ol: A Technical Guide to its Application as a Biomarker for Organic Matter

For Researchers, Scientists, and Drug Development Professionals

Introduction